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Axitinib Metabolites and Pathways

Compound Focus: Axitinib

CAS No.: 319460-85-0
Cat. No.: S548089

Get Quote

Axitinib is metabolized through oxidative pathways primarily by cytochrome P450 enzymes and direct

conjugation via UDP-glucuronosyltransferases. The major circulating metabolites are pharmacologically

inactive [1] [2].

. o Primary Approximate
Metabolite ID Pathway /| Description . Key Enzymes
Location Abundance

M7 (N- Direct N-glucuronidation of Plasma 50.4% of UGT1A9 [1]

glucuronide) parent drug [1] [2] (Major) circulating
radioactivity [2]

M12 Sulfoxidation of parent drug [1] Plasma 16.2% of CYP3A4/5,

(Sulfoxide) [2] (Major) circulating FMO1, FMO3
radioactivity [2] [1]

M5 Carbon-carbon bond cleavage Urine 5.7% of dose [2] Primarily

(Carboxylic via putative epoxide (M12a) and CYP3A4/5 [1]

acid) Baeyer-Villiger rearrangement

[2]
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. L Primary Approximate
Metabolite ID Pathway / Description . Key Enzymes
Location Abundance

M14/M15 Further oxidation (sulfone) of Feces 5.7% of dose [2] CYP3A4/5 [1]
M12 [2]

M9 Sulfoxide/N-oxide [2] Urine 1.7% of dose [2] CYP3AA4/5 [1]

M8a Hydroxymethyl glucuronide [2] Urine 1.3% of dose [2] UGT1A9 [1]

Unchanged - Feces 12% of dose [2] -

Axitinib

The following diagram illustrates the primary metabolic pathways of axitinib and the enzymes responsible.
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Axitinib is primarily metabolized via oxidative (green) and conjugative (blue) pathways.
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Experimental Protocols for In Vitro Metabolism Studies

The following methodologies are adapted from studies used to characterize axitinib's metabolism [1].

Metabolite Profiling in Human Liver Microsomes (HLMs)

¢ Objective: To identify and quantify the oxidative metabolites of axitinib.

¢ Incubation System: The typical incubation mixture contains HLMs (0.5 mg/mL protein), a 1 yM
concentration of [14C]Jaxitinib, an NADPH-regenerating system, and phosphate buffer in a final
volume [1].

e Procedure: Pre-incubate the system for 3-5 minutes, then initiate the reaction by adding the NADPH-
regenerating system. Incubate at 37°C for 45 minutes. Terminate the reaction by adding cold
acetonitrile. Vortex, centrifuge, and analyze the supernatant using LC-radiometric detection for
metabolite profiling [1].

o Key Analysis: Metabolites are identified by their retention times and characterized by mass
spectrometry.

Reaction Phenotyping with Chemical Inhibitors

¢ Objective: To delineate the contribution of specific CYP enzymes to axitinib's oxidative metabolism.

¢ Inhibition System: Incubations are performed in HLMs with axitinib, both in the presence and
absence of selective chemical inhibitors.

e Procedure: Co-incubate axitinib with inhibitors like ketoconazole (1 pM) for CYP3A. Use a broad-
range inhibitor cocktail as a control. The percentage of inhibition is calculated by comparing
metabolite formation rates with and without the inhibitor [1].

Enzyme Kinetics of Glucuronidation

e Objective: To characterize the kinetics of axitinib N-glucuronide (M7) formation and identify the
responsible UGT enzyme.

¢ Incubation System: Use recombinant human UGT isoforms or human liver microsomes. The
reaction mixture contains the enzyme source, 50 pg/mL alamethicin, and 125 mM Tris-HCI buffer.
Pre-incubate on ice for 15 minutes [1].

¢ Procedure: Initiate the reaction by adding the co-factor UDPGA (5 mM). Incubate at 37°C for 45
minutes and terminate with cold acetonitrile. Quantify the formed M7 using LC-MSIMS with a stable
labeled internal standard [1].
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¢ Kinetic Analysis: Fit the rate of M7 formation versus axitinib concentration data to the Michaelis-

Menten model to determine kinetic parameters (Km and Vmax).

Pharmacokinetic and Clinical Considerations

Parameter Detail Clinical Implication
Primary Extensive hepatic Less than 1% of parent drug recovered in urine
Clearance metabolism [3] [2] [2].

Main Excretion
Routes

Key Drug
Interactions

Bioavailability

Feces (~41%) and Urine
(~23%) [2]

Strong CYP3A4
inhibitors/inducers [3] [1]

58% [4]

Need Custom Synthesis?

Recovery is mainly as metabolites.

Coadministration requires dose adjustment (e.g.,
avoid strong CYP3A4 inducers).

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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